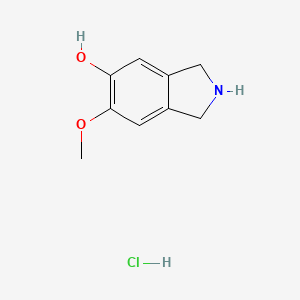
6-Methoxyisoindolin-5-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyisoindolin-5-ol hydrochloride is a chemical compound with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol . It is a derivative of isoindoline, featuring a methoxy group at the 6th position and a hydroxyl group at the 5th position, with the hydrochloride salt form enhancing its solubility in water .
Preparation Methods
The synthesis of 6-Methoxyisoindolin-5-ol hydrochloride typically involves the reaction of isoindoline derivatives with methoxy and hydroxyl substituents under specific conditions. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
6-Methoxyisoindolin-5-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or hydroxyl groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methoxyisoindolin-5-ol hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxyisoindolin-5-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain pathways, leading to its observed effects . The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
6-Methoxyisoindolin-5-ol hydrochloride can be compared with other isoindoline derivatives, such as:
6-Hydroxyisoindoline: Lacks the methoxy group, which may affect its solubility and reactivity.
6-Methoxyisoindoline: Lacks the hydroxyl group, potentially altering its biological activity and chemical properties.
The presence of both methoxy and hydroxyl groups in this compound makes it unique, providing a balance of solubility and reactivity that can be advantageous in various applications.
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
6-methoxy-2,3-dihydro-1H-isoindol-5-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9-3-7-5-10-4-6(7)2-8(9)11;/h2-3,10-11H,4-5H2,1H3;1H |
InChI Key |
QHGPRIXHOVDNDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CNCC2=C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


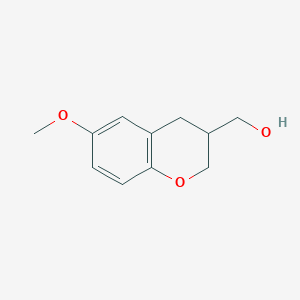
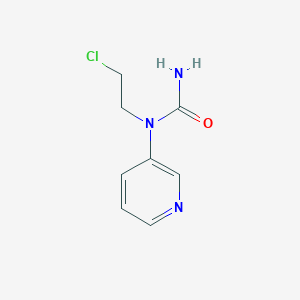
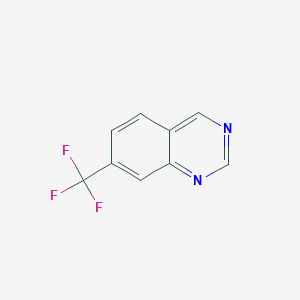
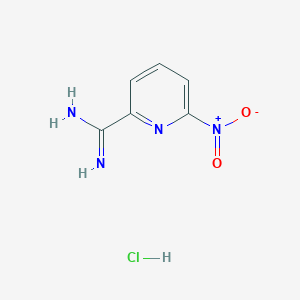
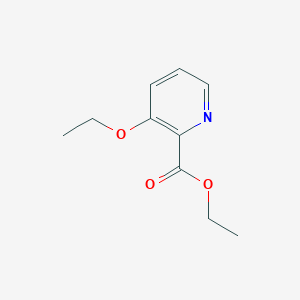

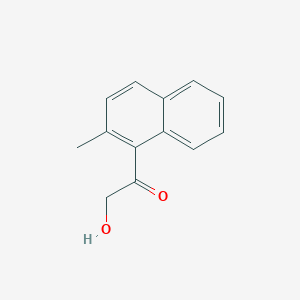
![3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid](/img/structure/B15069810.png)
![6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15069811.png)
![3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one](/img/structure/B15069817.png)
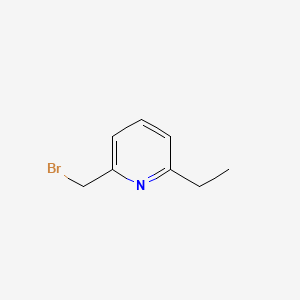
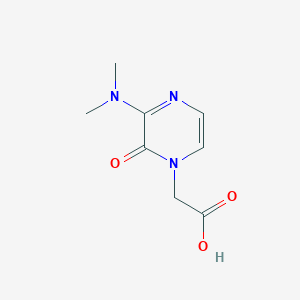
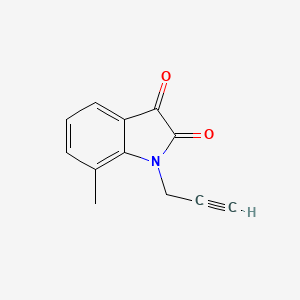
![Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide](/img/structure/B15069837.png)
